molecular formula C12H14N2O2 B11800604 Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11800604
M. Wt: 218.25 g/mol
InChI Key: ZMDXXKVQTXRFOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves standard organic synthesis techniques, including the use of high-quality reagents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate is unique due to the presence of the cyclopentyl group, which can influence its chemical and biological properties

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)7-6-10-8-13-14(9-10)11-4-2-3-5-11/h8-9,11H,2-5H2,1H3

InChI Key

ZMDXXKVQTXRFOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CN(N=C1)C2CCCC2

Origin of Product

United States

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